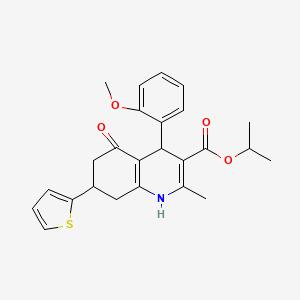![molecular formula C16H16BrN3O3 B15007495 3-bromo-N-{3-[(4-nitrophenyl)amino]propyl}benzamide](/img/structure/B15007495.png)
3-bromo-N-{3-[(4-nitrophenyl)amino]propyl}benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-bromo-N-{3-[(4-nitrophenyl)amino]propyl}benzamide is an organic compound that features a bromine atom, a nitrophenyl group, and a benzamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-{3-[(4-nitrophenyl)amino]propyl}benzamide typically involves a multi-step process. One common method includes the following steps:
Bromination: The addition of a bromine atom to the aromatic ring, typically using bromine or a bromine source like N-bromosuccinimide (NBS).
Amidation: The formation of the benzamide moiety, which can be achieved by reacting the brominated nitro compound with a suitable amine under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity.
化学反应分析
Types of Reactions
3-bromo-N-{3-[(4-nitrophenyl)amino]propyl}benzamide can undergo various chemical reactions, including:
Oxidation: Conversion of the nitro group to other functional groups such as amines or hydroxylamines.
Reduction: Reduction of the nitro group to an amine using reducing agents like hydrogen gas with a catalyst or metal hydrides.
Substitution: Nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group typically yields an amine, while nucleophilic substitution of the bromine atom can yield a variety of substituted benzamides.
科学研究应用
3-bromo-N-{3-[(4-nitrophenyl)amino]propyl}benzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of 3-bromo-N-{3-[(4-nitrophenyl)amino]propyl}benzamide involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the bromine atom can facilitate binding to certain enzymes or receptors. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- 3-bromo-N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}benzamide
- 3-bromo-N-{3-[(4-aminophenyl)amino]propyl}benzamide
- 3-bromo-N-{3-[(4-methylphenyl)amino]propyl}benzamide
Uniqueness
3-bromo-N-{3-[(4-nitrophenyl)amino]propyl}benzamide is unique due to the presence of both a bromine atom and a nitrophenyl group, which confer specific reactivity and potential biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for research and development.
属性
分子式 |
C16H16BrN3O3 |
|---|---|
分子量 |
378.22 g/mol |
IUPAC 名称 |
3-bromo-N-[3-(4-nitroanilino)propyl]benzamide |
InChI |
InChI=1S/C16H16BrN3O3/c17-13-4-1-3-12(11-13)16(21)19-10-2-9-18-14-5-7-15(8-6-14)20(22)23/h1,3-8,11,18H,2,9-10H2,(H,19,21) |
InChI 键 |
JCONHOUABHYYRS-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)Br)C(=O)NCCCNC2=CC=C(C=C2)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-Methyl-6-trifluoromethyl-4H-benzo[1,4]thiazine-2-carboxylic acid phenethyl ester](/img/structure/B15007436.png)
![ethyl 2-[(benzylsulfanyl)methyl]-6-bromo-5-methoxy-1-methyl-1H-indole-3-carboxylate](/img/structure/B15007438.png)
![ethyl 4,6-dibromo-1-ethyl-2-oxo-1-(phenylcarbonyl)-1,7b-dihydrocyclopropa[c]chromene-1a(2H)-carboxylate](/img/structure/B15007442.png)
![2-(2-methoxyphenyl)-5,8-dinitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B15007443.png)
![2-([2-(2,4-Dichloro-benzyloxy)-benzylidene]-hydrazono)-thiazolidin-4-one](/img/structure/B15007446.png)
![Ethyl 4-[5-(1-amino-2,4-dicyanopyrido[1,2-a]benzimidazol-3-yl)furan-2-yl]benzoate](/img/structure/B15007452.png)

![3,5-Dinitro-N'-[(E)-(4-nitrophenyl)methylidene]benzohydrazide](/img/structure/B15007458.png)
![N,N'-hexane-1,6-diylbis[2-(thiophen-2-yl)acetamide]](/img/structure/B15007471.png)
![1-[1-[4-(Dibutylamino)-6-methoxy-1,3,5-triazin-2-yl]-5-methyltriazol-4-yl]ethanone](/img/structure/B15007472.png)
![2-(4-benzylpiperazin-1-yl)-5-nitro-N-[4-(trifluoromethoxy)phenyl]benzamide](/img/structure/B15007477.png)
![5-[{[5-(ethoxycarbonyl)-2,4-dimethyl-1H-pyrrol-3-yl]methyl}(phenyl)amino]-5-oxopentanoic acid](/img/structure/B15007487.png)

